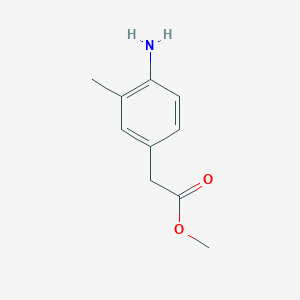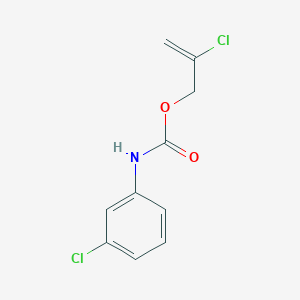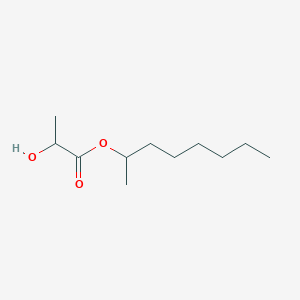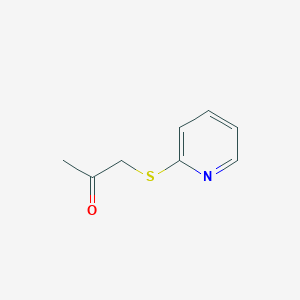![molecular formula C18H18N2O2 B13994547 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione CAS No. 2498-01-3](/img/structure/B13994547.png)
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of N-substituted isoindole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 80-100°C. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
1H-isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
1H-isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, as cyclooxygenase inhibitors, these compounds bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In the case of acetylcholinesterase inhibition, the compounds interact with the enzyme’s active site, blocking the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler derivative of isoindoline-1,3-dione, used in the synthesis of various pharmaceuticals.
N-ethylphthalimide: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its dual inhibition of cyclooxygenase and cholinesterase enzymes. This dual activity makes it a promising candidate for the development of multi-target drugs for complex diseases like Alzheimer’s .
特性
CAS番号 |
2498-01-3 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3 |
InChIキー |
XBEAZSQTBZLQKG-UHFFFAOYSA-N |
正規SMILES |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)


![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)




![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)
